2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H7BF4O3 and its molecular weight is 237.95 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is the palladium catalyst used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new palladium–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon–carbon bonds, and it is known for its mild and functional group tolerant reaction conditions . The downstream effects of this pathway include the formation of new organic compounds through the creation of new carbon–carbon bonds .
Pharmacokinetics
Like other boronic acids, it is expected to have good stability and be readily prepared . Its impact on bioavailability would depend on the specific context of its use, such as the other reactants present in the Suzuki–Miyaura coupling reaction .
Result of Action
The molecular result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . At the cellular level, the effects would depend on the specific compounds being synthesized.
Properties
IUPAC Name |
[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-16-4-2-5(8(11,12)13)7(10)6(3-4)9(14)15/h2-3,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRIYRLAYXUQGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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